molecular formula C16H12N2O3S2 B2494373 (E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-53-7

(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2494373
CAS No.: 864860-53-7
M. Wt: 344.4
InChI Key: QMPMUIOJBRYNRT-FNORWQNLSA-N
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Description

(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a benzo[d]thiazole core, an acrylamide moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The acrylamide moiety can be introduced via a Michael addition reaction, where the thiophene ring is added to the acrylamide precursor under basic conditions. The final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate: Lacks the (E)-configuration.

    Ethyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate: Has an ethyl ester instead of a methyl ester.

    (E)-methyl 2-(3-(furan-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups and its (E)-configuration, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S2/c1-21-15(20)10-4-6-12-13(9-10)23-16(17-12)18-14(19)7-5-11-3-2-8-22-11/h2-9H,1H3,(H,17,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMUIOJBRYNRT-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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